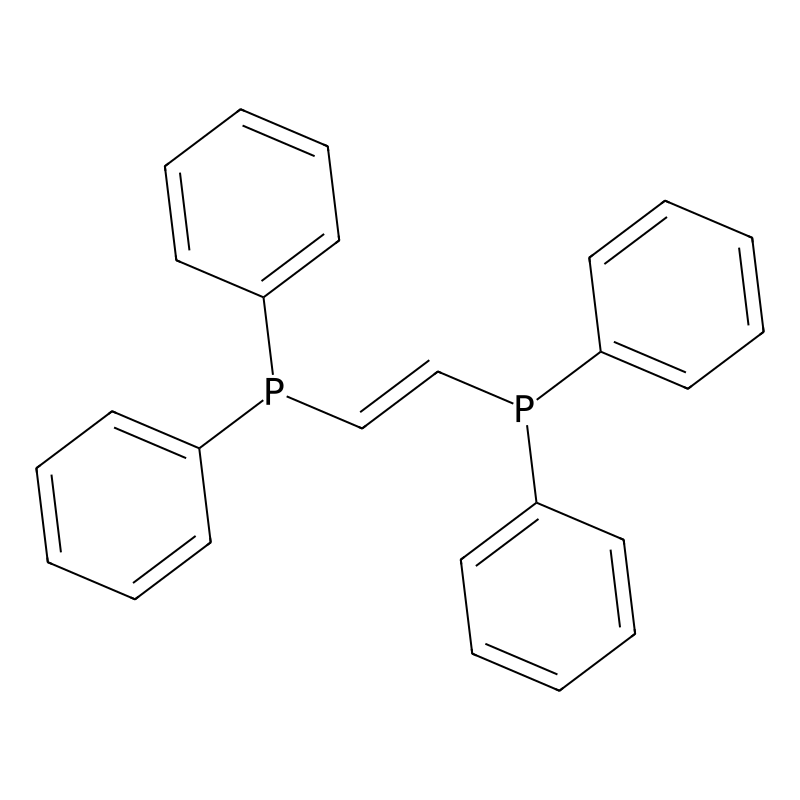

trans-1,2-Bis(diphenylphosphino)ethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

trans-1,2-Bis(diphenylphosphino)ethylene (trans-dppene, CAS 983-81-3) is a rigid, bidentate organophosphorus ligand defined by its trans-alkene backbone. Unlike flexible or cis-locked diphosphines, the strict 180-degree trans geometry of the central double bond forces the two diphenylphosphino groups to point in opposite directions [1]. This structural rigidity makes it a premier bridging ligand in coordination chemistry, exclusively utilized to link multiple transition metal centers rather than chelating a single metal. Consequently, it is heavily procured for the synthesis of multi-nuclear metal complexes, luminescent coordination polymers, and mixed-valence molecular wires where precise spatial separation and electronic π-conjugation between metal nodes are required.

Attempting to substitute trans-dppene with its geometric isomer, cis-dppene, or the saturated analog 1,2-bis(diphenylphosphino)ethane (dppe) will result in fundamental synthetic failure for multi-nuclear architectures. Both cis-dppene and dppe possess geometries or flexibility that strongly favor the chelation of a single metal center to form stable mononuclear complexes (typically forming 5-membered metallacycles) [1]. In contrast, the rigid anti-conformation of trans-dppene physically prevents single-metal chelation, forcing the ligand to bridge two distinct metal centers. Furthermore, substituting with dppe eliminates the conjugated π-system of the alkene backbone, severing the electronic communication necessary for intervalence charge transfer in mixed-valence complexes and quenching the photophysical properties of luminescent multi-metallic rings.

Strict Enforcement of Bridging Coordination vs. Mononuclear Chelation

The primary procurement differentiator for trans-dppene is its absolute geometric enforcement of a bridging coordination mode. Crystallographic studies of copper(I) and other transition metal complexes demonstrate that trans-dppene bridges two metal centers, maintaining extended metal-metal distances (e.g., Cu-Cu distances of ~5.70 Å in specific dimeric assemblies) due to the rigid ~180° orientation of the phosphine donors [1]. In head-to-head comparison, cis-dppene and dppe predominantly act as chelating ligands, folding to coordinate a single metal center with bite angles typically around 85° [2]. This geometric lock makes trans-dppene irreplaceable for the bottom-up synthesis of coordination polymers.

| Evidence Dimension | Coordination mode and metal-metal separation |

| Target Compound Data | trans-dppene strictly bridges multiple metals (e.g., Cu-Cu separation ~5.70 Å) |

| Comparator Or Baseline | cis-dppene / dppe (forms mononuclear chelates, single-metal bite angle ~85°) |

| Quantified Difference | Complete shift from mononuclear chelation (cis/dppe) to multi-nuclear bridging (trans) |

| Conditions | Standard complexation with transition metals (e.g., Cu, Ru, Pt) |

Buyers must select trans-dppene when the synthetic goal is to construct multi-nuclear arrays, MOFs, or coordination polymers, as flexible analogs will collapse into unintended mononuclear complexes.

Electronic Communication and Intervalence Charge Transfer

Beyond spatial separation, trans-dppene provides a conjugated π-pathway essential for electronic communication between bridged metal centers. In mixed-valence triruthenium or dirhenium clusters, the trans-vinylene backbone of trans-dppene facilitates strong intervalence charge transfer (IVCT) and electronic coupling across the bridge [1]. When compared to the saturated baseline dppe, which possesses an ethane backbone, the electronic communication is virtually eliminated because the sp3 carbons act as an insulating barrier. Furthermore, in luminescent Re(I) rings, the rigidity and conjugation of the trans-vinylene chain significantly enhance the lifetime of the triplet metal-to-ligand charge transfer (3MLCT) excited states compared to non-conjugated linkers [2].

| Evidence Dimension | Electronic π-conjugation and excited-state lifetimes |

| Target Compound Data | trans-dppene (conjugated vinylene backbone supports strong IVCT and long 3MLCT lifetimes) |

| Comparator Or Baseline | dppe (saturated ethane backbone acts as an electronic insulator) |

| Quantified Difference | Enables intervalence charge transfer and extended luminescence lifetimes vs. isolated metal centers |

| Conditions | Mixed-valence metal clusters (e.g., Ru, Re) under spectroscopic analysis |

This compound is the mandatory choice for developing electrochromic materials, molecular wires, and advanced luminescent sensors where metal-metal electronic cross-talk is required.

Precursor Suitability: Absence of Steric Blockade During Functionalization

The trans geometry of trans-dppene dramatically alters its chemical reactivity during ligand functionalization, such as azide oxidation, compared to its cis counterpart. Research demonstrates that cis-dppene undergoes highly selective mono-oxidation because the oxidation of the first phosphorus center creates a severe steric blockade that protects the adjacent P(III) center from further reaction [1]. In contrast, the phosphorus atoms in trans-dppene are pointed in opposite directions, removing this steric interference. Consequently, trans-dppene can be readily bi-functionalized or oxidized at both centers without the self-limiting steric stalling observed in cis-dppene.

| Evidence Dimension | Steric control during azide oxidation |

| Target Compound Data | trans-dppene (phosphorus centers react independently; no steric blockade) |

| Comparator Or Baseline | cis-dppene (steric blockade forces selective mono-oxidation) |

| Quantified Difference | Complete removal of adjacent-center steric hindrance during P(III) to P(V) oxidation |

| Conditions | Azide oxidation (Staudinger reaction) of bis(phosphines) |

Procurement for the synthesis of symmetrically functionalized bis(phosphine oxide) or bis(phosphorane) derivatives must utilize trans-dppene to avoid the mono-oxidation bottleneck inherent to cis-dppene.

Synthesis of Rigid Coordination Polymers and Metal-Organic Frameworks (MOFs)

Because trans-dppene strictly enforces a bridging coordination mode and physically cannot chelate a single metal, it is the ideal bidentate linker for the bottom-up assembly of 1D, 2D, and 3D coordination polymers. Its rigid backbone ensures predictable extended metal-metal distances, making it superior to flexible ligands like dppe which often collapse into mononuclear complexes [1].

Development of Mixed-Valence Molecular Wires and Electrochromic Materials

The conjugated double bond in trans-dppene allows for robust electronic communication between bridged transition metal centers (e.g., Ru or Fe clusters). This makes it a critical procurement choice for materials science applications requiring intervalence charge transfer, where saturated analogs like dppe would act as electronic insulators [2].

Design of Highly Luminescent Multi-Nuclear Sensors

In the creation of luminescent trinuclear or tetranuclear rings (such as Re(I) complexes), trans-dppene provides both the structural rigidity to maintain the ring architecture and the electronic conjugation to enhance the lifetime of triplet metal-to-ligand charge transfer (3MLCT) excited states, outperforming non-conjugated or flexible linkers[3].

References

- [1] Linking thione-ligated copper(I) centres with trans-1,2-bis(diphenylphosphino)ethene. J. Organomet. Chem.

- [2] Synthetic, Electrochemical, DFT, and Synchrotron X-ray Charge-Density Studies on Oxo-centered Triruthenium Clusters. ACS Inorganic Chemistry.

- [3] Trinuclear and Tetranuclear Re(I) Rings Connected with Phenylene, Vinylene, and Ethynylene Chains. ACS Inorganic Chemistry.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant